![molecular formula C22H19N3O2S B3478673 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B3478673.png)

2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(2-furylmethyl)acetamide

Vue d'ensemble

Description

The compound “2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(2-furylmethyl)acetamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products . For example, Shobhashana et al. synthesized 6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline .Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Mécanisme D'action

Target of Action

SMR000144030, also known as 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(2-furylmethyl)acetamide, is a compound that primarily targets the beta-2 adrenergic receptor . This receptor plays a crucial role in the regulation of bronchial smooth muscle tone and airflow .

Mode of Action

SMR000144030 acts as an agonist of the beta-2 adrenergic receptor . By binding to this receptor, it triggers a series of intracellular events leading to the relaxation of bronchial smooth muscle, resulting in bronchodilation and increased airflow .

Biochemical Pathways

The activation of the beta-2 adrenergic receptor by SMR000144030 leads to the stimulation of adenylate cyclase via G-protein coupled receptor signaling . This results in an increase in cyclic AMP levels within the cell, which in turn activates protein kinase A. The activated protein kinase A then phosphorylates various target proteins, leading to relaxation of bronchial smooth muscle .

Pharmacokinetics

Similar compounds have been shown to exhibit time-dependent pharmacokinetics, with systemic exposure decreasing with repeated administration . This is thought to be due to increased hepatic clearance, potentially mediated by increased hepatic uptake .

Result of Action

The primary result of SMR000144030’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation and increased airflow . This can help alleviate symptoms in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of SMR000144030. For instance, temperature fluctuations can affect the compound’s stability and efficacy . Additionally, the compound’s action can be influenced by the pH of its environment

Orientations Futures

Imidazole and its derivatives have a broad range of chemical and biological properties, making them important in the development of new drugs . Public health problems are increasing due to antimicrobial resistance (AMR) in drug therapy, so there is a need for the development of a new drug that overcomes the AMR problems . In the past, drugs containing heterocyclic nuclei have provided high chemotherapeutic values and have acted as a remedy for the development of novel drugs . Therefore, there is great importance of heterocyclic ring-containing drugs .

Propriétés

IUPAC Name |

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c26-19(23-14-18-12-7-13-27-18)15-28-22-24-20(16-8-3-1-4-9-16)21(25-22)17-10-5-2-6-11-17/h1-13H,14-15H2,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVCLSNJVDVHKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)SCC(=O)NCC3=CC=CO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

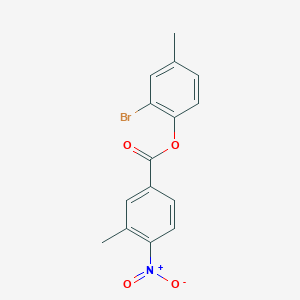

![4-{[(2,5-dichlorophenyl)amino]carbonyl}phenyl 4-methoxybenzoate](/img/structure/B3478609.png)

![4-[(benzyloxy)carbonyl]phenyl 3,4-dimethoxybenzoate](/img/structure/B3478613.png)

![ethyl 7-[(3,4-dichlorobenzoyl)oxy]-2-oxo-2H-chromene-3-carboxylate](/img/structure/B3478621.png)

![4-{[(2,5-dichlorophenyl)amino]carbonyl}phenyl pivalate](/img/structure/B3478623.png)

![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B3478631.png)

![4-{[(4-methoxyphenyl)amino]carbonyl}phenyl 4-nitrobenzoate](/img/structure/B3478638.png)

![ethyl 4-[({4-[(cyclohexylamino)carbonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B3478685.png)

![4-[2-(1-naphthylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide](/img/structure/B3478690.png)

![N-[4-(benzyloxy)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B3478709.png)